

High-Resolution Mass Spectrometry of 1-Methoxy-4-(phenylethynyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methoxy-4-(phenylethynyl)benzene

Cat. No.: B1585205

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the high-resolution mass spectrometry (HRMS) analysis of **1-Methoxy-4-(phenylethynyl)benzene**. This document details the compound's properties, experimental protocols for HRMS analysis, and an analysis of its mass spectral data, including accurate mass measurements and a discussion of its fragmentation patterns.

Introduction to 1-Methoxy-4-(phenylethynyl)benzene

1-Methoxy-4-(phenylethynyl)benzene, a diarylalkyne, is a valuable building block in organic synthesis and medicinal chemistry. Its rigid, linear structure makes it a point of interest for the development of novel materials and as a scaffold for pharmacologically active compounds. Accurate mass determination and structural elucidation are critical for its characterization and for ensuring the purity of synthesized materials in drug development pipelines. High-resolution mass spectrometry is an indispensable tool for these purposes, providing unambiguous molecular formula confirmation and insights into molecular structure through fragmentation analysis.

Physicochemical Properties and HRMS Data

A summary of the key physicochemical properties and high-resolution mass spectrometry data for **1-Methoxy-4-(phenylethynyl)benzene** is presented below.

Property	Value
Molecular Formula	$C_{15}H_{12}O$
Average Molecular Weight	208.26 g/mol [1]
Monoisotopic Mass	208.08882 u

Table 1: High-Resolution Mass Spectrometry Data

Ion Type	Ion Formula	Calculated m/z	Observed m/z	Reference
Molecular Ion $[M]^+$	$[C_{15}H_{12}O]^+$	208.0888	208.0880	[2]
Protonated Molecule $[M+H]^+$	$[C_{15}H_{13}O]^+$	209.0961	209.0966	[3]

Experimental Protocols

This section outlines the recommended methodologies for the HRMS analysis of **1-Methoxy-4-(phenylethynyl)benzene** using both Electrospray Ionization (ESI) and Electron Ionization (EI).

Sample Preparation

For optimal results, it is crucial to start with a pure sample of **1-Methoxy-4-(phenylethynyl)benzene**.

- **Sample Purity:** The sample should be of high purity (>95%), as impurities can interfere with ionization and complicate spectral interpretation.
- **Solvent Selection:** For ESI-HRMS, dissolve the sample in a high-purity solvent such as methanol, acetonitrile, or a mixture of acetonitrile and water. A typical concentration is 1 mg/mL, which can be further diluted for direct infusion or injection. For direct infusion, a final concentration of 1-10 μ g/mL is often sufficient.

- Additives for ESI: For positive ion mode ESI, the addition of a small amount of formic acid (0.1% v/v) to the sample solution can enhance the formation of the protonated molecule $[M+H]^+$.

High-Resolution Mass Spectrometry Parameters

The following are typical starting parameters for HRMS analysis on a Time-of-Flight (TOF) or Orbitrap mass spectrometer. Optimization may be required based on the specific instrument.

Table 2: Electrospray Ionization (ESI) HRMS Parameters

Parameter	Setting
Ionization Mode	Positive
Capillary Voltage	3.5 - 4.5 kV
Cone Voltage	20 - 40 V
Source Temperature	100 - 150 °C
Desolvation Gas	Nitrogen
Desolvation Gas Temperature	250 - 400 °C
Desolvation Gas Flow	600 - 800 L/hr
Mass Analyzer	TOF or Orbitrap
Mass Range	m/z 50 - 500
Resolution	> 10,000 (FWHM)

Table 3: Electron Ionization (EI) HRMS Parameters

Parameter	Setting
Ionization Energy	70 eV
Source Temperature	200 - 250 °C
Mass Analyzer	TOF or Magnetic Sector
Mass Range	m/z 40 - 400
Resolution	> 7,000 (FWHM)

Data Interpretation and Fragmentation Analysis

Accurate Mass Measurement

The primary goal of HRMS is the accurate determination of the mass-to-charge ratio of the molecular ion. As shown in Table 1, the observed m/z values for both the molecular ion and the protonated molecule are in close agreement with the calculated values, confirming the elemental composition of C₁₅H₁₂O.

Fragmentation Pattern

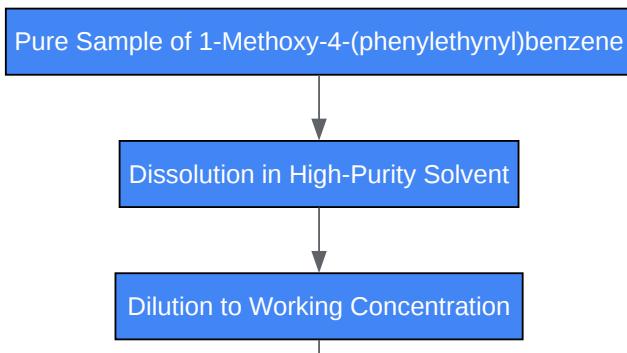
While a detailed experimental MS/MS spectrum for **1-Methoxy-4-(phenylethynyl)benzene** is not readily available in the public domain, an analysis of its Electron Ionization (EI) mass spectrum and the fragmentation patterns of related compounds allows for the prediction of its primary fragmentation pathways.

Under 70 eV EI, the molecular ion at m/z 208 is expected to be prominent. The fragmentation is likely initiated by the loss of a methyl radical (•CH₃) from the methoxy group, leading to a stable oxonium ion.

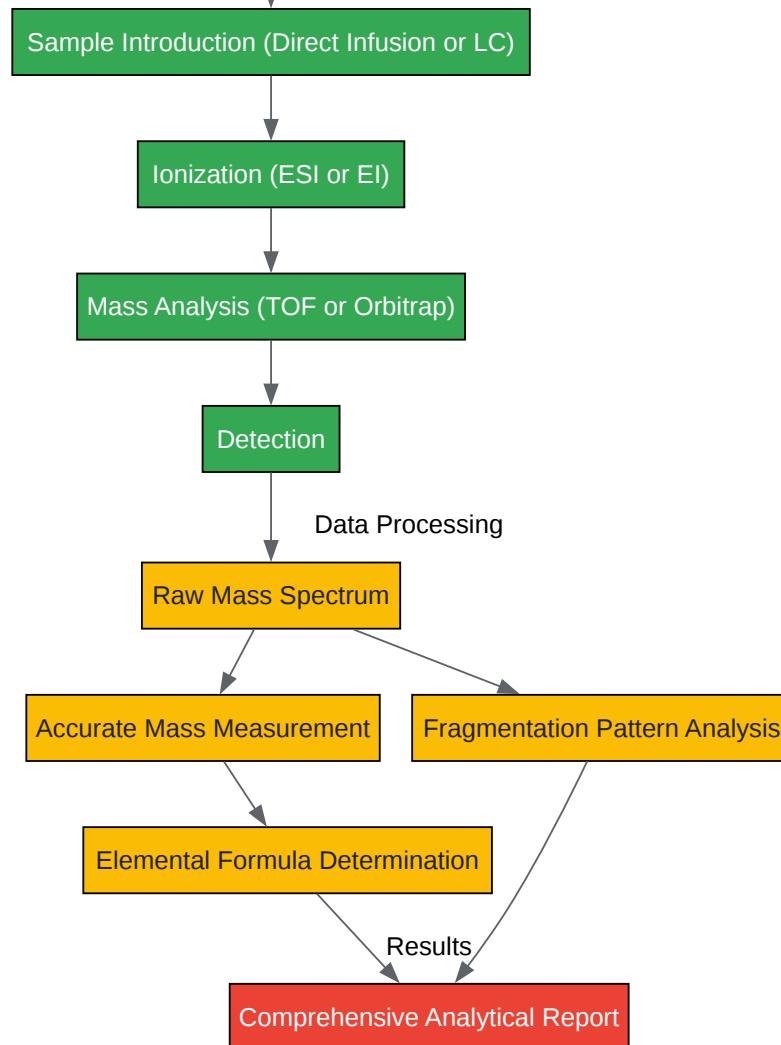
Proposed Major Fragmentation Pathways:

- Loss of a Methyl Radical: The most facile fragmentation is the loss of a methyl radical from the methoxy group to form an ion at m/z 193. $[C_{15}H_{12}O]^{+}\bullet \rightarrow [C_{14}H_9O]^{+} + \bullet CH_3$
- Loss of Formaldehyde: Subsequent to or directly from the molecular ion, a neutral loss of formaldehyde (CH₂O) can occur, resulting in an ion at m/z 178. $[C_{15}H_{12}O]^{+}\bullet \rightarrow [C_{14}H_{10}]^{+}\bullet + CH_2O$

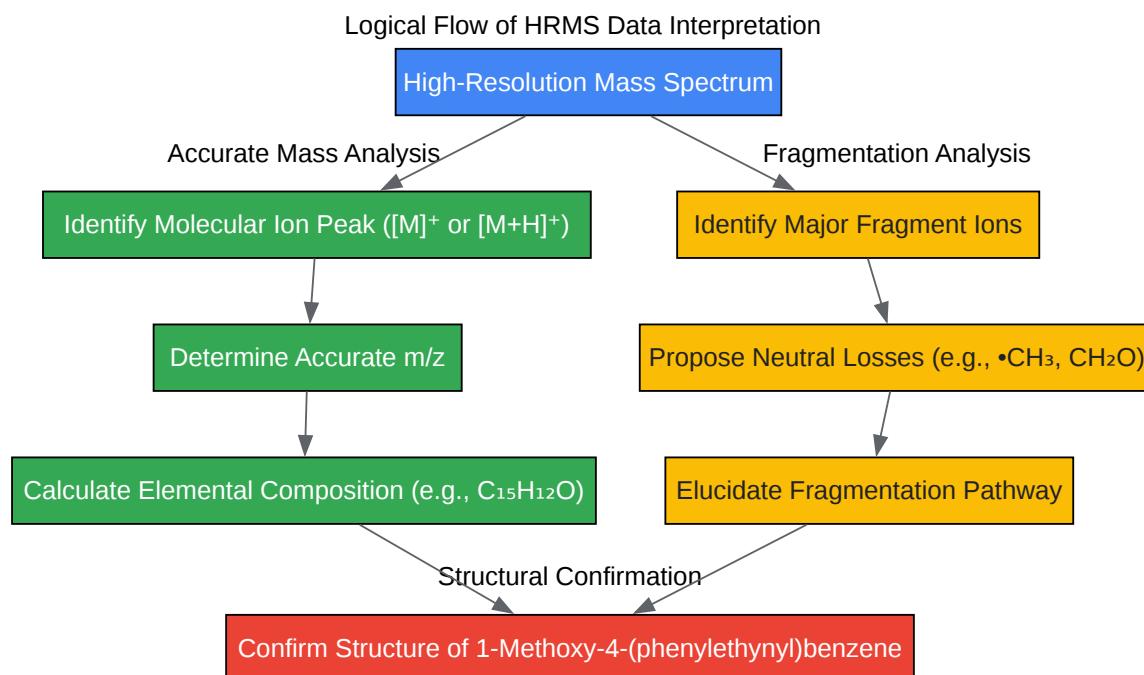
CH₂O


- Loss of a Hydrogen Radical: Loss of a hydrogen radical from the molecular ion can lead to an ion at m/z 207. $[\text{C}_{15}\text{H}_{12}\text{O}]^{+\bullet} \rightarrow [\text{C}_{15}\text{H}_{11}\text{O}]^+ + \bullet\text{H}$
- Cleavage of the Phenylacetylene Bond: Cleavage at the C-C single bond connecting the phenyl ring to the acetylene moiety could lead to fragments corresponding to the phenylacetylene cation (m/z 101) or the methoxyphenyl cation (m/z 107).

Visualizations


The following diagrams illustrate the experimental workflow for HRMS analysis and the logical flow of data interpretation.

Experimental Workflow for HRMS Analysis


Sample Preparation

HRMS Analysis

[Click to download full resolution via product page](#)

A flowchart of the HRMS experimental workflow.

[Click to download full resolution via product page](#)

A diagram illustrating the data interpretation process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mass Spectral Databases - Wiley Science Solutions [sciencesolutions.wiley.com]
- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]
- To cite this document: BenchChem. [High-Resolution Mass Spectrometry of 1-Methoxy-4-(phenylethynyl)benzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585205#high-resolution-mass-spectrometry-hrms-of-1-methoxy-4-phenylethynyl-benzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com